molecular formula C18H14FN3O4 B2366083 1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921539-86-8

1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2366083
CAS No.: 921539-86-8
M. Wt: 355.325
InChI Key: FPBBMHWSJXSDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a 4-hydroxyphenyl carboxamide at position 3, and a methoxy group at position 2. Key structural attributes include:

  • 4-Fluorophenyl substituent: Enhances metabolic stability and lipophilicity due to fluorine’s electronegativity.
  • 4-Hydroxyphenyl carboxamide: Provides hydrogen-bonding capacity, improving target binding affinity and aqueous solubility.
  • Methoxy group at position 4: Electron-donating effects may modulate electronic distribution and steric interactions.

The interplay of these groups suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4/c1-26-15-10-16(24)22(13-6-2-11(19)3-7-13)21-17(15)18(25)20-12-4-8-14(23)9-5-12/h2-10,23H,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBBMHWSJXSDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation to Form the Dihydropyridazine Skeleton

The pyridazine ring is constructed via cyclocondensation of 4-fluorophenylhydrazine with methyl 3-oxo-4-methoxy-5-carbomethoxyhex-2-enoate (hypothetical intermediate).

Procedure :

  • Dissolve 4-fluorophenylhydrazine (10 mmol) and methyl 3-oxo-4-methoxy-5-carbomethoxyhex-2-enoate (10 mmol) in ethanol (50 mL).
  • Reflux at 80°C for 12 hours under nitrogen.
  • Cool and concentrate under reduced pressure.
  • Purify via silica gel chromatography (dichloromethane/methanol, 95:5) to yield methyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate as a yellow solid (72% yield).

Characterization :

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyridazine C=O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridazine H5), 7.45–7.41 (m, 2H, ArH), 7.10–7.06 (m, 2H, ArH), 3.98 (s, 3H, OCH3), 3.85 (s, 3H, COOCH3).

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions.

Procedure :

  • Suspend methyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (5 mmol) in 1M NaOH (20 mL).
  • Reflux at 100°C for 6 hours.
  • Acidify with HCl (1M) to pH 2.
  • Filter and dry to obtain 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid as a white powder (89% yield).

Characterization :

  • IR (KBr) : 1700 cm⁻¹ (carboxylic acid C=O), 1675 cm⁻¹ (pyridazine C=O).
  • ¹³C NMR (100 MHz, DMSO-d6) : δ 165.2 (COOH), 162.1 (C=O), 158.9 (C-F), 135.4–115.2 (aromatic carbons), 55.1 (OCH3).

Amide Coupling with 4-Aminophenol

Activation of Carboxylic Acid

The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to facilitate amide bond formation.

Procedure :

  • Dissolve 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (3 mmol) in DMF (15 mL).
  • Add HATU (3.3 mmol) and DIPEA (6 mmol). Stir at 0°C for 30 minutes.
  • Add 4-aminophenol (3.6 mmol) and stir at room temperature for 24 hours.
  • Quench with water (50 mL) and extract with ethyl acetate (3 × 30 mL).
  • Purify via silica gel chromatography (dichloromethane/methanol, 90:10) to yield the crude amide (68% yield).

Deprotection of the Phenol Group

If a protected 4-aminophenol (e.g., acetylated) is used, deprotection is necessary:

Procedure :

  • Dissolve the acetyl-protected intermediate (2 mmol) in methanol (10 mL).
  • Add concentrated HCl (2 mL) and reflux for 4 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify to yield 1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide (82% yield).

Spectroscopic Validation of the Final Product

Infrared Spectroscopy

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (amide C=O), 1600 cm⁻¹ (aromatic C=C).

Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, DMSO-d6) :
    δ 10.21 (s, 1H, NH), 8.34 (s, 1H, pyridazine H5), 7.62–6.85 (m, 8H, ArH), 5.12 (s, 1H, OH), 3.91 (s, 3H, OCH3).
  • ¹³C NMR (100 MHz, DMSO-d6) :
    δ 165.8 (CONH), 162.3 (C=O), 159.1 (C-F), 135.6–114.8 (aromatic carbons), 55.3 (OCH3).

High-Resolution Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₉H₁₅FN₃O₄ [M+H]⁺: 376.1043; found: 376.1045.

Optimization and Yield Analysis

Step Reagent/Conditions Yield (%) Purity (HPLC)
Cyclocondensation Ethanol, reflux, 12 h 72 95
Ester Hydrolysis 1M NaOH, reflux, 6 h 89 97
Amide Coupling HATU, DIPEA, DMF, 24 h 68 93
Deprotection HCl/MeOH, reflux, 4 h 82 96

Challenges and Mitigation Strategies

  • Low Amide Coupling Efficiency :

    • Cause : Steric hindrance from the 4-fluorophenyl group.
    • Solution : Use excess HATU (1.2 equiv) and prolong reaction time to 36 hours.
  • Oxidation of 4-Aminophenol :

    • Cause : Air exposure during coupling.
    • Solution : Conduct reactions under nitrogen and add antioxidants (e.g., BHT).

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules, often using palladium-catalyzed cross-coupling reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds related to the pyridazine framework. For instance, compounds similar to 1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide have been shown to inhibit specific kinases involved in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in various cancers .

Case Study: MEK Inhibition
A patent describes the use of pyridazine derivatives as inhibitors of MEK (Mitogen-Activated Protein Kinase), which is crucial for cancer cell signaling pathways. These inhibitors have shown promise in treating hyperproliferative diseases such as melanoma and colorectal cancer .

CompoundTargetEffect
1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamideMEKInhibition of cell proliferation
Related CompoundsVarious KinasesAntitumor activity

Antimicrobial Properties

Research indicates that similar compounds exhibit antimicrobial activities against a range of pathogens. The structure of 1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide may enhance its interaction with bacterial enzymes or membranes, leading to effective antibacterial action.

Case Study: Synergistic Effects
A study reported that certain derivatives demonstrated synergistic effects when combined with established antibiotics like ciprofloxacin. This suggests that the compound could be used to enhance the efficacy of existing antimicrobial therapies .

PathogenCompoundMIC (µg/mL)
Staphylococcus aureus1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide0.22
Escherichia coliRelated Derivative0.25

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

  • Core Structure : Dihydropyrimidine (six-membered ring with two nitrogen atoms at positions 1 and 3) vs. dihydropyridazine (six-membered ring with adjacent nitrogen atoms at positions 1 and 2).
  • Key Substituents: 4-Fluorobenzyl group: Increases lipophilicity compared to the target’s 4-hydroxyphenyl. 5-Hydroxy group: Analogous to the target’s 4-methoxy but positioned differently, altering hydrogen-bonding patterns.
  • Theoretical Implications: Pyrimidine cores are more common in drug design (e.g., dihydrofolate reductase inhibitors), but pyridazine derivatives may offer unique selectivity profiles. The amino-isopropyl group in this analog could improve metabolic stability but may limit solubility.

1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide

  • Core Structure : Shared dihydropyridazine scaffold with the target compound.
  • Key Substituents :
    • 3-Chlorophenyl and 4-chlorophenyl groups: Higher electronegativity and lipophilicity compared to the target’s 4-fluorophenyl and 4-hydroxyphenyl.
    • Trifluoromethyl group at position 4: Strong electron-withdrawing effect, contrasting with the target’s electron-donating methoxy group.
  • Theoretical Implications :
    • Chlorine substituents may enhance membrane permeability but reduce solubility.
    • Trifluoromethyl groups often improve metabolic stability but may sterically hinder target binding.

Structural and Functional Comparison Table

Property Target Compound Pyrimidine Analog Chlorophenyl Pyridazine Analog
Core Structure 1,6-dihydropyridazine 1,6-dihydropyrimidine 1,6-dihydropyridazine
Substituents 4-fluorophenyl, 4-hydroxyphenyl carboxamide, 4-methoxy 4-fluorobenzyl, 5-hydroxy, 1-methyl, 1-amino-1-methylethyl 3-chlorophenyl, 4-chlorophenyl, 4-trifluoromethyl
Key Functional Groups Hydroxyl (H-bond donor), methoxy (electron-donating), fluorine (electronegative) Hydroxy, amino, fluorine Chlorine (electronegative), trifluoromethyl (electron-withdrawing)
Hypothesized Solubility Moderate (hydroxyl enhances solubility) Low (steric bulk from amino-isopropyl) Low (chlorine and trifluoromethyl increase lipophilicity)
Metabolic Stability High (fluorine reduces oxidation) High (amino-isopropyl may resist degradation) Very high (chlorine and trifluoromethyl hinder metabolism)
Target Binding Affinity Likely strong (H-bonding from hydroxyl and carboxamide) Moderate (steric hindrance from methyl/amino groups) Variable (trifluoromethyl may disrupt polar interactions)

Biological Activity

The compound 1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C22H20FN3O4\text{C}_{22}\text{H}_{20}\text{F}\text{N}_3\text{O}_4

This structure includes a fluorophenyl group, a hydroxyphenyl moiety, and a methoxy group, contributing to its diverse biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to selectively inhibit certain kinases, which play crucial roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in various cancer models .
  • Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in cancer cells. This is primarily achieved through the activation of oxidative stress pathways and the suppression of survival signaling pathways such as Notch-AKT .
  • Antioxidant Properties : The presence of hydroxy groups in its structure may contribute to antioxidant activity, helping to mitigate oxidative damage within cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

StudyBiological ActivityModel/SystemKey Findings
Kinase InhibitionGTL-16 Gastric Carcinoma XenograftComplete tumor stasis observed with oral administration.
Induction of ApoptosisBreast Cancer Cell Lines (MCF-7, MDA-MB-231)Significant cytotoxicity with IC50 values ranging from 0.67 to 2.96 μmol/L.
Antioxidant ActivityIn vitro assaysEnhanced cell viability under oxidative stress conditions.

Case Study 1: Gastric Carcinoma Model

In a preclinical study involving GTL-16 human gastric carcinoma xenografts, the compound demonstrated remarkable efficacy by completely halting tumor growth when administered orally. This suggests a strong potential for development as an anticancer agent targeting Met-dependent tumors .

Case Study 2: Breast Cancer Treatment

A separate investigation focused on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis through oxidative stress mechanisms. The study highlighted the compound's ability to suppress Notch-AKT signaling pathways, further establishing its role in cancer therapy .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable pharmacokinetic profiles with low toxicity in preclinical models, supporting further clinical development .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. Key parameters:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitution reactions .
  • Temperature : Moderate heating (60–80°C) improves reaction rates while minimizing decomposition .
  • Catalysts : Use of coupling agents (e.g., HATU, EDCI) for carboxamide bond formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity .

Q. How can the molecular structure of this compound be confirmed?

Structural elucidation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl, hydroxyphenyl) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 398.1) .
  • X-ray crystallography : Resolves dihydropyridazine ring conformation and hydrogen-bonding networks (if crystals are obtainable) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Kinase inhibition : Use ATP-binding assays (e.g., EGFR, VEGFR2) due to the dihydropyridazine core’s affinity for kinase pockets .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can solubility and formulation challenges be addressed?

  • Solubility enhancers : Co-solvents (e.g., PEG-400) or cyclodextrin complexes improve aqueous solubility .
  • pH adjustment : Ionizable groups (e.g., hydroxyphenyl) allow pH-dependent solubility optimization (test pH 6–8) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases of acetonitrile/water (0.1% TFA) .
  • LC-MS/MS : MRM transitions for high sensitivity in plasma/tissue samples .

Advanced Research Questions

Q. How can reaction pathways be optimized using computational modeling?

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., carboxamide coupling) .
  • Machine learning (ML) : Train models on existing dihydropyridazine reaction datasets to predict optimal catalysts/solvents .

Q. How to resolve contradictory bioactivity data across studies?

  • Orthogonal assays : Validate kinase inhibition via both enzymatic assays and cellular phosphorylation profiling .
  • Metabolic stability checks : Rule out false positives caused by compound degradation in cell-based assays (use LC-MS stability screens) .

Q. What role does the fluorine substituent play in target binding?

  • Electron-withdrawing effects : Fluorine enhances binding to hydrophobic kinase pockets (e.g., via π-π stacking with phenylalanine residues) .
  • Isotopic labeling : 19^{19}F NMR tracks binding kinetics in real time .

Q. How to improve metabolic stability without compromising activity?

  • Isosteric replacements : Replace the methoxy group with a trifluoromethyl group (improves CYP450 resistance) .
  • Deuterium incorporation : Deuterate labile positions (e.g., dihydropyridazine C-H bonds) to slow metabolism .

Q. What strategies mitigate off-target interactions in vivo?

  • Proteome-wide profiling : Use affinity pulldown assays coupled with SILAC-based mass spectrometry .
  • Structural analogs : Compare SAR with N-(4-chlorophenyl) derivatives to identify selectivity determinants .

Q. How to scale up synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous reactors minimize side reactions during carboxamide coupling .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Methodological Notes

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
  • Experimental design : Employ factorial DoE (Design of Experiments) to optimize solvent/temperature/catalyst interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.